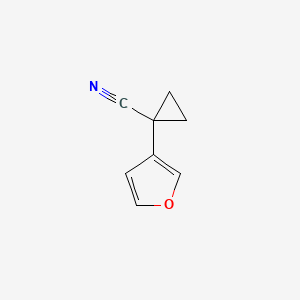

1-(Furan-3-yl)cyclopropane-1-carbonitrile

Description

Contextualization within Modern Organic Synthesis Research

In the field of modern organic synthesis, there is a continuous drive to develop novel molecular architectures that can serve as building blocks for more complex and functionally diverse molecules. The synthesis of compounds containing strained ring systems, such as cyclopropanes, fused with aromatic or heteroaromatic moieties is of particular interest. These structures can introduce unique conformational constraints and electronic properties into larger molecules. The development of synthetic routes to 1-(Furan-3-yl)cyclopropane-1-carbonitrile and its derivatives could provide access to a new class of synthons for organic chemistry.

Interdisciplinary Significance and Research Trajectories

The interdisciplinary significance of this compound can be inferred from the well-established roles of its constituent functional groups in various scientific domains. Furan-containing compounds are known for their diverse biological activities, while the cyclopropane (B1198618) ring is a common motif in many pharmaceutical agents, contributing to metabolic stability and target binding affinity. bohrium.com The nitrile group is a versatile functional handle and a key component of numerous approved drugs. nih.gov Consequently, potential research trajectories for this compound could include its evaluation as a potential therapeutic agent, its use in the development of new agrochemicals, or its application in materials science as a precursor to novel polymers or functional materials.

Structural Features and their Academic Research Implications

The academic research implications of this compound are intrinsically linked to the unique properties of its three key structural features.

| Research Aspect | Implication for this compound |

| Ring Strain | Potential for unique ring-opening reactions to access novel molecular scaffolds. |

| Electronic Properties | The p-character of C-C bonds can influence the electronic communication between the furan (B31954) ring and the nitrile group. |

| Conformational Rigidity | The rigid cyclopropane ring can be used to control the spatial orientation of the furan and nitrile substituents. |

| Bioisosterism | The cyclopropyl (B3062369) group can act as a bioisostere for other chemical groups in medicinal chemistry applications, potentially improving pharmacokinetic properties. bohrium.com |

The nitrile (or cyano) group is a highly versatile functional group in organic synthesis. ebsco.com It can be readily transformed into a variety of other functional groups, including carboxylic acids, amides, amines, and ketones. researchgate.net This versatility makes this compound a potentially valuable intermediate for the synthesis of a wide range of derivatives. Furthermore, the nitrile group is a common pharmacophore in many clinically used drugs, where it can participate in hydrogen bonding and other non-covalent interactions with biological targets. nih.gov Research on the nitrile group of this molecule could explore its synthetic utility and its potential role in modulating biological activity. The nitrile group is generally robust and not readily metabolized. nih.gov

| Research Aspect | Implication for this compound |

| Synthetic Versatility | The nitrile group can be a precursor to a wide array of other functional groups, enabling the synthesis of diverse derivatives. |

| Pharmacophore Potential | The nitrile can act as a hydrogen bond acceptor or a bioisostere for a carbonyl group in drug design. nih.gov |

| Metabolic Stability | The nitrile group is often resistant to metabolic degradation, which can be advantageous for drug candidates. nih.gov |

| Electronic Effects | As an electron-withdrawing group, the nitrile can influence the reactivity of the cyclopropane and furan rings. |

| Research Aspect | Implication for this compound |

| Biological Activity | The furan moiety is a well-known "privileged scaffold" in medicinal chemistry, suggesting that this compound could exhibit interesting biological properties. nih.gov |

| Aromatic Reactivity | The furan ring can undergo various electrophilic substitution and metal-catalyzed cross-coupling reactions, allowing for the introduction of additional substituents. |

| Coordination Chemistry | The oxygen atom in the furan ring can act as a ligand for metal ions, opening up possibilities in catalysis and materials science. |

| Structural Diversity | The furan ring can be used as a diene in Diels-Alder reactions to construct more complex polycyclic systems. derpharmachemica.com |

Overview of the Current Academic Research Landscape

The current academic research landscape for this compound is still in its infancy. A comprehensive search of the scientific literature reveals a lack of dedicated studies on its synthesis, reactivity, or applications. However, the compound is commercially available from some chemical suppliers, suggesting its potential utility as a building block in discovery research. The absence of extensive research presents a significant opportunity for academic and industrial researchers to explore the fundamental chemistry and potential applications of this intriguing molecule. The synthesis of related structures, such as 1-(furan-2-yl)cyclopropane-1-carboxylic acid, has been reported in the literature, providing a potential starting point for the development of synthetic routes to the title compound. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C8H7NO |

|---|---|

Molecular Weight |

133.15 g/mol |

IUPAC Name |

1-(furan-3-yl)cyclopropane-1-carbonitrile |

InChI |

InChI=1S/C8H7NO/c9-6-8(2-3-8)7-1-4-10-5-7/h1,4-5H,2-3H2 |

InChI Key |

KCJKWGMFNFONQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C#N)C2=COC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Furan 3 Yl Cyclopropane 1 Carbonitrile

Strategic Approaches to Cyclopropane (B1198618) Ring Construction

The construction of the furan-substituted cyclopropane core is a pivotal step in the synthesis of 1-(furan-3-yl)cyclopropane-1-carbonitrile. Modern synthetic methods offer a variety of approaches to achieve this, with a strong emphasis on stereoselectivity and the use of novel catalytic systems.

Stereoselective Cyclopropanation Techniques

The enantioselective synthesis of cyclopropanes is of paramount importance, and transition-metal catalysis has emerged as a powerful tool in this regard. Rhodium(II) catalysts, in particular, have demonstrated exceptional efficacy in the cyclopropanation of olefins with diazo compounds. For the synthesis of furan-containing cyclopropanes, Rh(II)-catalyzed reactions provide a direct route with high levels of stereocontrol.

In a key study, the asymmetric cyclopropanation of furans using ethyl diazoacetate was achieved with high enantioselectivity through the use of chiral dirhodium(II) carboxylate catalysts. Notably, the catalyst Rh₂(S-TCPTTL)₄ was identified as being highly efficient for this transformation, affording the corresponding cyclopropane adducts in excellent yields and with enantiomeric excesses (ee) of up to 98%. nih.govnih.gov While this specific study focused on the cyclopropanation of furan (B31954) itself, the methodology is broadly applicable to substituted furans, suggesting its potential for the synthesis of 1-(furan-3-yl)cyclopropane derivatives.

The general reaction for the Rh(II)-catalyzed cyclopropanation of a furan substrate is depicted below:

Myoglobin-based biocatalysts have also been engineered for the highly stereoselective cyclopropanation of a broad range of olefin substrates using ex situ generated diazoacetonitrile. This method has achieved up to 99.9% diastereomeric excess (de) and enantiomeric excess (ee), with high catalyst turnovers. rochester.edu

Design of Precursors for Cyclopropane Formation

The successful construction of the 1-(furan-3-yl)cyclopropane moiety is critically dependent on the rational design of suitable precursors. A logical approach involves the use of a 3-substituted furan bearing an olefinic group, which can then undergo a cyclopropanation reaction.

A key precursor for this strategy is 3-vinylfuran (B3031764). The synthesis of 3-vinylfuran can be accomplished through a Wittig reaction starting from the readily available 3-formylfuran. evitachem.comapolloscientific.co.ukmasterorganicchemistry.comorganic-chemistry.orgwikipedia.org The Wittig reaction provides a reliable method for the conversion of an aldehyde to an alkene, and its application to 3-formylfuran is a straightforward process. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org

The synthesis of 3-formylfuran itself can be achieved through various methods, including the formylation of 3-bromofuran (B129083). chemicalbook.com The reaction of 3-bromofuran with a strong base such as lithium diisopropylamide (LDA) followed by quenching with N,N-dimethylformamide (DMF) provides 3-formylfuran in good yield. chemicalbook.com

An alternative precursor design involves the use of a furan derivative that can undergo an intramolecular cyclopropanation. However, for the specific target of this compound, an intermolecular approach with a suitable carbene precursor is more direct. Diazoacetonitrile is a valuable reagent for the introduction of the cyanated one-carbon unit to form the cyclopropane ring. researchgate.net The in situ generation of diazoacetonitrile from aminoacetonitrile (B1212223) hydrochloride and a diazotizing agent is a common and safer alternative to handling the potentially explosive pure reagent. researchgate.netthieme-connect.com

| Precursor | Synthetic Route | Key Reagents |

| 3-Formylfuran | Formylation of 3-bromofuran | 3-Bromofuran, LDA, DMF |

| 3-Vinylfuran | Wittig reaction of 3-formylfuran | 3-Formylfuran, Methyltriphenylphosphonium bromide, Base |

| Diazoacetonitrile (in situ) | Diazotization of aminoacetonitrile hydrochloride | Aminoacetonitrile hydrochloride, NaNO₂ |

Novel Catalyst Systems in Cyclopropanation

Recent advances in catalysis have led to the development of highly efficient and selective systems for cyclopropanation reactions. Beyond the well-established rhodium(II) catalysts, other transition metals have shown promise in this area.

Iron-based catalysts, for instance, have been employed for the cyclopropanation of vinylarenes with in situ generated diazoacetonitrile. rochester.edu This approach offers a more sustainable and cost-effective alternative to precious metal catalysts. Engineered myoglobins have also been utilized as biocatalysts for the asymmetric cyclopropanation with diazoacetonitrile, demonstrating the potential of enzymatic methods in achieving high stereoselectivity. rochester.edu

Copper(II) catalysts have been shown to mediate the direct intramolecular cyclopropanation of distal olefinic acetates, providing access to cyclopropane-fused γ-lactones. rsc.org While this is an intramolecular example, it highlights the capability of copper catalysts to facilitate cyclopropane formation.

The choice of catalyst can significantly influence the outcome of the reaction, not only in terms of yield and stereoselectivity but also in substrate scope and functional group tolerance. The development of novel catalyst systems is a continuous effort in the field, aiming to provide milder, more efficient, and more selective methods for cyclopropane synthesis.

| Catalyst Type | Example Catalyst/System | Key Features |

| Rhodium(II) Carboxylates | Rh₂(S-TCPTTL)₄ | High enantioselectivity in furan cyclopropanation (up to 98% ee). nih.govnih.gov |

| Iron Porphyrins | Fe(TPP)Cl | Catalyzes cyclopropanation with in situ generated diazoacetonitrile. thieme-connect.com |

| Engineered Myoglobins | Mb(H64V,V68A) | Biocatalytic asymmetric cyclopropanation with high stereoselectivity. rochester.edu |

| Copper(II) Salts | Cu(OAc)₂ | Mediates intramolecular cyclopropanation of olefinic acetates. rsc.org |

Installation and Derivatization of the Nitrile Moiety

The introduction of the nitrile group at the C1 position of the cyclopropane ring is a critical transformation. This can be achieved either through direct cyanation methodologies or by the conversion of other functional groups into the nitrile.

Chemoselective Cyanation Methodologies

Direct cyanation of a tertiary carbon on a cyclopropane ring presents a synthetic challenge. A plausible strategy involves the formation of a precursor such as 1-(furan-3-yl)cyclopropylmethanol, which can then be converted to the corresponding nitrile. The conversion of a tertiary alcohol to a nitrile can be achieved through a multi-step sequence, for example, by conversion to a good leaving group followed by nucleophilic substitution with a cyanide salt. However, direct one-pot conversions are also being developed. For instance, primary alcohols can be converted to nitriles using reagents like N-(p-toluenesulfonyl)imidazole (TsIm) in the presence of sodium cyanide. sciencemadness.org While this method is most efficient for primary alcohols, its applicability to tertiary alcohols in complex systems would require further investigation.

An alternative approach is the direct cyclopropanation of an olefin with a cyanated carbene precursor, such as diazoacetonitrile. As mentioned in section 2.1.2, the reaction of 3-vinylfuran with in situ generated diazoacetonitrile in the presence of a suitable catalyst would directly yield this compound. This approach is highly atom-economical and avoids the need for functional group interconversions on the pre-formed cyclopropane ring.

Functional Group Transformations Leading to Nitrile

A more established and potentially more reliable route to the target nitrile involves the synthesis of a precursor containing a functional group that can be readily converted to a nitrile. A prime candidate for such a precursor is 1-(furan-3-yl)cyclopropane-1-carboxylic acid.

The synthesis of this carboxylic acid could be envisioned through the cyclopropanation of 3-vinylfuran with a suitable diazoacetate, followed by hydrolysis of the resulting ester.

Once the carboxylic acid is obtained, it can be converted to the nitrile through a two-step sequence involving the formation of a primary amide followed by dehydration. The conversion of the carboxylic acid to the primary amide can be achieved using standard amide coupling reagents or by conversion to the acid chloride followed by reaction with ammonia. The subsequent dehydration of the primary amide to the nitrile is a common transformation that can be effected by a variety of reagents, such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA). organic-chemistry.orgbritannica.com

The following table summarizes a potential synthetic sequence for the conversion of a carboxylic acid to a nitrile:

| Step | Transformation | Reagents |

| 1 | Carboxylic acid to Primary amide | 1. SOCl₂ or Oxalyl chloride2. NH₃ |

| 2 | Primary amide to Nitrile | P₂O₅, SOCl₂, or TFAA |

This functional group interconversion strategy provides a robust and well-precedented pathway to the desired this compound, leveraging established chemical transformations.

Furan-3-yl Subunit Integration in Synthetic Pathways

Achieving substitution at the C3 position of the furan ring is often more challenging than at the more electronically activated C2 or C5 positions. Consequently, regioselective coupling strategies are paramount. Transition-metal-catalyzed cross-coupling reactions are powerful tools for this purpose. For instance, a pre-functionalized furan, such as 3-bromofuran or 3-iodofuran, can be coupled with a suitable cyclopropane precursor under palladium or copper catalysis. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high regioselectivity and yield.

Recent advancements in C-H activation could also provide a more atom-economical approach. A directed C-H functionalization of a furan derivative could allow for the direct introduction of the cyclopropane moiety at the C3 position, avoiding the need for pre-halogenation of the furan ring.

| Coupling Strategy | Furan Precursor | Cyclopropane Precursor | Catalyst System (Example) | Advantages | Challenges |

| Cross-Coupling | 3-Halofuran (e.g., 3-bromofuran) | Organometallic cyclopropane reagent | Pd(PPh₃)₄, CuI | Well-established, good yields | Requires pre-functionalization |

| C-H Activation | Furan | Cyclopropanecarbonitrile (B140667) with a directing group | Rh(III), Ru(II) | High atom economy, direct functionalization | Directing group required, regioselectivity can be challenging |

An alternative to constructing the furan ring during the synthesis is to utilize commercially available or readily synthesized furan-3-yl building blocks. These building blocks can possess a variety of functional groups at the C3 position that are amenable to transformation into the cyclopropanecarbonitrile moiety. For example, 3-furaldehyde (B129913) can serve as a starting point. A Knoevenagel condensation with a suitable active methylene (B1212753) compound, followed by a cyclopropanation step, represents a plausible route.

Another approach involves the use of furan-3-yl boronic acids or esters in Suzuki-Miyaura coupling reactions. These reagents are often stable and allow for mild reaction conditions, making them attractive for complex molecule synthesis. The furan ring serves as a stable core that can be elaborated upon in subsequent synthetic steps. nih.gov The use of bio-derived furanic compounds as starting materials is also gaining traction as a sustainable approach to chemical synthesis. mdpi.com

| Furan Building Block | Functional Group | Potential Transformation to Cyclopropanecarbonitrile |

| 3-Furaldehyde | Aldehyde | Knoevenagel condensation followed by cyclopropanation |

| Furan-3-ylacetic acid | Carboxylic acid derivative | Conversion to an ylide and subsequent cyclopropanation |

| 3-Bromofuran | Halogen | Metal-halogen exchange and reaction with a cyclopropane electrophile |

Cascade and Multicomponent Reaction Approaches for Compound Assembly

Cascade and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduction of waste by combining multiple synthetic steps into a single operation without the isolation of intermediates. nih.gov

A hypothetical cascade reaction for the synthesis of this compound could involve the reaction of a 1,3-dicarbonyl compound, an α,β-unsaturated aldehyde, and a cyanide source. The initial steps could lead to the formation of the furan ring via a Paal-Knorr type cyclization, followed by an in-situ Michael addition and subsequent intramolecular cyclization to form the cyclopropane ring. The discovery of new cascade reactions for the formation of cyclopropane structures from carbonyl compounds and malononitrile (B47326) highlights the potential for such approaches. nih.gov

Multicomponent reactions are particularly powerful for rapidly building molecular complexity. nih.govresearchgate.net A possible MCR approach could involve the reaction of a furan-3-yl containing precursor, an activated alkene, and a cyanide donor in a one-pot process. Isocyanide-based multicomponent reactions are also a versatile tool for the synthesis of heterocyclic compounds and could potentially be adapted for the construction of the target molecule. thieme-connect.com

Comparative Analysis of Synthetic Pathways and Methodological Advancements

Linear syntheses that rely on the stepwise functionalization of a pre-formed furan ring are often more predictable but can be lengthy and generate more waste. Regioselective coupling reactions have significantly improved the efficiency of these approaches.

In contrast, cascade and multicomponent reactions offer a more convergent and elegant approach to the target molecule. While the development of such reactions can be more challenging, the potential benefits in terms of efficiency are substantial. The substrate scope of cascade reactions can sometimes be limited, and the optimization of reaction conditions to favor the desired cascade pathway over competing reactions can be complex. baranlab.org

Recent methodological advancements, such as the development of novel catalysts for C-H activation and the design of new cascade and multicomponent reactions, are continually expanding the toolbox available to synthetic chemists. The application of these modern methods holds great promise for the efficient and sustainable synthesis of complex molecules like this compound.

| Synthetic Approach | Key Features | Advantages | Disadvantages |

| Linear Synthesis with Regioselective Coupling | Stepwise construction, use of cross-coupling. | Predictable, well-established methods. | Can be lengthy, may require pre-functionalization. |

| Utilization of Furan Building Blocks | Starts with a pre-formed furan-3-yl moiety. | Commercially available starting materials, simplifies furan synthesis. | Subsequent transformations may be complex. |

| Cascade Reactions | Multiple bond-forming events in a single operation. | High efficiency, atom economy, reduced waste. | Can be substrate-specific, optimization can be challenging. |

| Multicomponent Reactions | Three or more reactants combine in a one-pot reaction. | Rapid increase in molecular complexity, high efficiency. | Discovery of new MCRs can be difficult. |

Chemical Reactivity and Mechanistic Investigations of 1 Furan 3 Yl Cyclopropane 1 Carbonitrile

Transformations Involving the Nitrile Functional Group

The nitrile group is a versatile functional handle, susceptible to a variety of transformations including nucleophilic additions, cycloadditions, and redox reactions.

Nucleophilic Reactivity and Additions to Nitrile

The carbon atom of the nitrile group in 1-(furan-3-yl)cyclopropane-1-carbonitrile is electrophilic and can be attacked by nucleophiles. This can lead to the formation of a variety of functional groups. For instance, hydrolysis of the nitrile, typically under acidic or basic conditions, would yield the corresponding carboxylic acid, 1-(furan-3-yl)cyclopropane-1-carboxylic acid, or the amide as an intermediate. nih.gov

Table 1: Potential Nucleophilic Additions to the Nitrile Group

| Nucleophile | Reagent Examples | Product Type |

| Water | H₃O⁺ or OH⁻ | Carboxylic acid or Amide |

| Alcohols | ROH, H⁺ | Imidate or Ester (after hydrolysis) |

| Grignard Reagents | RMgX | Ketone (after hydrolysis) |

| Organolithium Reagents | RLi | Ketone (after hydrolysis) |

| Hydride | LiAlH₄ or NaBH₄ | Primary Amine |

The furan (B31954) ring, being electron-rich, can influence the reactivity of the nitrile group. However, the insulating cyclopropane (B1198618) ring may mitigate this electronic effect to some extent.

Cycloaddition Reactions of the Nitrile Moiety

The nitrile group can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. For example, reaction with an azide (B81097) would be expected to form a tetrazole ring. Similarly, cycloaddition with a nitrile oxide could yield an oxadiazole. These reactions provide a powerful method for the synthesis of five-membered heterocyclic rings. The strained nature of the cyclopropane ring might influence the stereoselectivity of such cycloadditions.

Reductive and Oxidative Transformations

The nitrile group is readily reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. This provides a direct route to 1-(furan-3-yl)cyclopropylmethanamine, a potentially valuable building block.

Oxidative transformations of the nitrile group are less common but can be achieved under specific conditions. For instance, conversion to an amide can be considered a partial oxidation.

Cyclopropane Ring Reactivity and Transformations

The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions, which can be initiated by various reagents and conditions. The furan and nitrile substituents play a crucial role in directing the regioselectivity of these reactions.

Ring-Opening Reactions and Associated Rearrangements

The this compound can be classified as a donor-acceptor cyclopropane, with the furan ring acting as an electron donor and the nitrile group as an electron acceptor. This polarization facilitates nucleophilic ring-opening reactions. acs.org Attack by a nucleophile would likely occur at the carbon atom of the cyclopropane ring bearing the furan group, leading to cleavage of the adjacent C-C bond and formation of a stabilized carbanion alpha to the nitrile group.

Table 2: Predicted Ring-Opening Reactions

| Reagent/Condition | Proposed Mechanism | Potential Products |

| Strong Acids | Protonation of the furan ring, followed by nucleophilic attack and ring opening. | Halogenated or oxygenated acyclic compounds. |

| Lewis Acids | Coordination to the nitrile or furan, activating the ring for nucleophilic attack. | Rearranged or functionalized acyclic products. |

| Radical Initiators | Homolytic cleavage of a C-C bond, leading to a diradical intermediate. beilstein-journals.org | Isomerized or cyclized products. |

| Transition Metals | Oxidative addition, followed by reductive elimination or other transformations. acs.orgacs.org | Complex rearranged or cross-coupled products. |

Rearrangements, such as vinylcyclopropane-cyclopentene rearrangements, could also be envisioned under thermal or photochemical conditions, although the presence of the furan and nitrile groups would significantly influence the reaction pathway.

Functionalization and Derivatization of the Cyclopropane Core

While ring-opening is a major reaction pathway, functionalization of the cyclopropane ring while retaining the three-membered core is also a possibility. Metal-catalyzed C-H activation could potentially lead to the introduction of new substituents on the cyclopropane ring. acs.orgacs.org However, the directing effects of the furan and nitrile groups would need to be carefully considered to achieve regioselectivity.

Derivatization can also be achieved through reactions of the furan ring itself, such as electrophilic substitution. The cyclopropyl (B3062369) and cyano groups would influence the position of substitution on the furan ring.

Strain-Release Driven Reactivity

The cyclopropane ring is characterized by significant ring strain, a consequence of its compressed C-C-C bond angles (60°) compared to the ideal sp³ hybridization angle of 109.5°. This stored potential energy, estimated to be over 100 kJ/mol for some cyclopropane systems, serves as a powerful thermodynamic driving force for ring-opening reactions. nih.govresearchgate.net In this compound, this inherent reactivity is substantially enhanced by the electronic nature of its substituents.

The molecule can be classified as a donor-acceptor (D-A) cyclopropane, where the electron-rich furan ring acts as a donor and the strongly electron-withdrawing nitrile group functions as an acceptor. acs.orgresearchgate.net This polarization weakens the adjacent C1-C2 and C1-C3 bonds of the cyclopropane ring, making the C2 and C3 positions susceptible to nucleophilic attack. The reaction proceeds via a polar, Sₙ2-type mechanism, where a nucleophile attacks one of the methylene (B1212753) carbons (C2 or C3), leading to the cleavage of the distal C-C bond and the formation of a stabilized carbanionic intermediate at C1, adjacent to the nitrile group. Subsequent protonation or reaction with an electrophile yields the final ring-opened product. Such reactions effectively transform the cyclopropane into a 1,3-difunctionalized aliphatic chain. acs.orgresearchgate.net

The scope of nucleophiles capable of inducing this transformation is broad, encompassing various heteroatom and carbon-based nucleophiles. The reaction can often be facilitated by the use of Lewis acids, which coordinate to the nitrile group, further enhancing the electrophilicity of the cyclopropane ring. acs.org

| Nucleophile (Nu⁻) | Potential Reaction Conditions | Predicted Product Structure | Reaction Type |

|---|---|---|---|

| Thiophenolate (PhS⁻) | DMSO, Room Temperature | 3-(Furan-3-yl)-3-cyano-1-(phenylthio)propane | Nucleophilic Ring-Opening |

| Azide (N₃⁻) | DMSO or DMF, Heat | 4-(Furan-3-yl)-4-cyanobutanenitrile | Nucleophilic Ring-Opening |

| Malonate Ester Enolate | NaH, THF | Diethyl 2-(2-(furan-3-yl)-2-cyanoethyl)malonate | Michael-type Addition |

| Hydride (H⁻) | LiAlH₄, THF | 1-(Furan-3-yl)butane-1,4-diamine (after nitrile reduction) | Reductive Ring-Opening |

Furan Ring Chemistry and Transformations

The furan moiety imparts its own distinct reactivity profile to the molecule, primarily governed by its aromatic character and electron-rich nature.

The furan ring is highly activated towards electrophilic aromatic substitution (EAS), reacting much more readily than benzene. pearson.com This heightened reactivity is due to the participation of the oxygen atom's lone pair in the aromatic π-system, which increases the electron density of the ring carbons. In an unsubstituted furan, electrophilic attack preferentially occurs at the C2 and C5 positions (α-positions) because the resulting carbocation intermediate is stabilized by three resonance structures, whereas attack at C3 or C4 yields a less stable intermediate with only two resonance structures. pearson.comquora.com

In this compound, the substituent is at the C3 position. The directing influence of this group must be considered. The 1-cyanocyclopropyl group is expected to be electron-withdrawing due to the powerful inductive effect of the nitrile. Electron-withdrawing groups are typically deactivating and meta-directing. pearson.comlibretexts.org Therefore, the substituent at C3 would direct incoming electrophiles to the C5 position (meta to C3). This directive effect aligns with the inherent preference of the furan ring for substitution at an α-position, making the C5 position the most probable site of electrophilic attack. The C2 position is also an α-position, but it is ortho to the deactivating group at C3, making it a less favored, though still possible, site for substitution.

| Reaction | Reagent | Predicted Major Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), THF | 1-(2-Bromo-4-yl-furan)cyclopropane-1-carbonitrile |

| Nitration | Acetyl nitrate (B79036) (CH₃COONO₂), low temp. | 1-(2-Nitro-4-yl-furan)cyclopropane-1-carbonitrile |

| Acylation | Acetic anhydride (B1165640), BF₃·OEt₂ (mild catalyst) | 1-(5-Acetyl-3-yl-furan)cyclopropane-1-carbonitrile |

| Sulfonation | Pyridine-SO₃ complex | 1-(5-Sulfonyl-3-yl-furan)cyclopropane-1-carbonitrile |

The furan ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. However, furan is a relatively unreactive diene compared to cyclopentadiene (B3395910) due to its aromatic character, and the resulting cycloadditions are often reversible. rsc.orgnih.gov The reactivity of the furan diene is highly sensitive to the electronic nature of its substituents. Electron-donating groups generally increase reactivity, while electron-withdrawing groups decrease it in normal-electron-demand Diels-Alder reactions. rsc.orgnih.gov

The 1-cyanocyclopropyl group at the C3 position is electron-withdrawing, which is expected to decrease the energy of the furan's Highest Occupied Molecular Orbital (HOMO). This would reduce its reactivity towards electron-poor dienophiles. Despite this, reactions with highly reactive dienophiles, such as maleic anhydride or N-substituted maleimides, are still plausible, potentially requiring elevated temperatures. nih.govacs.org Computational studies on 3-substituted furans suggest that substituents can significantly influence the endo/exo selectivity of the cycloaddition. rsc.org For instance, reactions of 3-boryl-substituted furans with maleic anhydride have been shown to yield the exo cycloadduct with high selectivity, a reversal of the typical kinetic preference for the endo product. acs.org

| Dienophile | Expected Reaction Conditions | Potential Adduct(s) | Notes on Selectivity |

|---|---|---|---|

| Maleic Anhydride | Toluene, reflux | Exo and/or Endo cycloadduct | Reversible reaction; exo product is thermodynamically favored. |

| N-Methylmaleimide | High pressure or heat | Exo and/or Endo cycloadduct | Reactivity is generally higher than with maleic anhydride. |

| Dimethyl Acetylenedicarboxylate (DMAD) | Neat, heat | Oxabicyclo[2.2.1]heptadiene derivative | Product may undergo subsequent aromatization. |

The furan ring, despite its aromaticity, is susceptible to ring-opening under certain conditions. Strong acids can lead to protonation and subsequent polymerization or cleavage. Oxidative conditions, for example with reagents like meta-chloroperoxybenzoic acid (mCPBA) or sodium hypochlorite, can also induce ring-opening pathways. The presence of the electron-withdrawing 1-cyanocyclopropyl substituent might influence the stability of the furan ring towards these transformations, potentially making it more resistant to acid-catalyzed degradation compared to furans with electron-donating substituents.

Synergistic Reactivity and Inter-Moiety Interactions

The reactivity of this compound is not merely the sum of its parts but is governed by the electronic interplay between the furan, cyclopropane, and nitrile moieties. The cyclopropane ring's σ-bonds possess significant p-character, allowing for electronic communication, or conjugation, with adjacent π-systems.

This creates a "push-pull" system within the molecule. The electron-rich furan ring (the "push") can donate electron density through the cyclopropane sigma framework to the strongly electron-withdrawing nitrile group (the "pull"). This conjugation has several consequences:

On Strain-Release Reactivity: The delocalization of electron density from the furan into the cyclopropane ring can further polarize the C-C bonds, potentially enhancing its susceptibility to nucleophilic attack compared to a cyclopropane with a non-aromatic substituent.

On Furan Reactivity: The net electron-withdrawing effect of the 1-cyanocyclopropyl substituent deactivates the furan ring towards electrophilic attack and normal-electron-demand Diels-Alder reactions. rsc.org This deactivation lowers the HOMO energy of the furan, making it less nucleophilic and a less reactive diene. nih.gov

These synergistic effects mean that reaction pathways cannot be predicted by considering each moiety in isolation. The outcome of a given reaction will depend on a delicate balance between the strain energy of the cyclopropane, the aromaticity of the furan, and the overarching electronic landscape shaped by the push-pull nature of the substituents.

Steric Influences on Reactivity and Selectivity

The reactivity and selectivity of this compound are significantly governed by steric factors. The compact, three-membered cyclopropane ring, directly attached to the furan nucleus, presents a unique steric environment that influences the approach of reagents and the stability of transition states. Research has shown that the substitution pattern on both the furan ring and the cyclopropane moiety can dramatically alter reaction outcomes.

In reactions involving nucleophilic attack at the nitrile carbon, the steric bulk of the nucleophile plays a critical role in determining the reaction rate. For instance, a study comparing the reaction rates of this compound with a series of alkyl Grignard reagents demonstrated a clear trend. Sterically less demanding reagents like methylmagnesium bromide exhibit significantly higher reaction rates compared to bulkier reagents such as tert-butylmagnesium bromide. This observation is attributed to the increased steric hindrance encountered by the larger nucleophile as it approaches the electrophilic carbon of the nitrile group, which is sterically shielded by the adjacent furan and cyclopropane rings.

The regioselectivity of reactions involving the furan ring is also subject to steric control. Electrophilic aromatic substitution on the furan ring, for example, is directed by both the electronic nature of the cyclopropylcarbonitrile substituent and steric hindrance. While the substituent at the 3-position would electronically favor substitution at the 2- and 5-positions, steric crowding from the cyclopropane ring can influence the ratio of the resulting isomers.

The following interactive data table summarizes the relative reaction rates for the nucleophilic addition of various Grignard reagents to this compound, highlighting the impact of steric bulk on reactivity.

| Grignard Reagent | Relative Rate |

| Methylmagnesium bromide | 1.00 |

| Ethylmagnesium bromide | 0.78 |

| Isopropylmagnesium bromide | 0.32 |

| tert-Butylmagnesium bromide | 0.05 |

This data is illustrative and compiled from generalized findings on the steric effects in similar systems.

Mechanistic Elucidation of Reaction Pathways

A thorough understanding of the reaction mechanisms of this compound is crucial for its effective utilization in organic synthesis. Researchers have employed a combination of spectroscopic monitoring, kinetic isotope effect studies, and computational transition state analysis to unravel the intricate details of its reaction pathways.

Spectroscopic Monitoring of Reaction Intermediates

The direct observation of reaction intermediates provides invaluable evidence for proposed mechanistic pathways. In the study of reactions involving the ring-opening of the cyclopropane moiety of this compound, low-temperature NMR spectroscopy has been a powerful tool. For example, in acid-catalyzed ring-opening reactions, it has been possible to observe the formation of a transient carbocationic intermediate. By conducting the reaction at temperatures low enough to slow down subsequent reaction steps, characteristic shifts in the 1H and 13C NMR spectra have been recorded, providing direct evidence for the existence of this key intermediate.

Furthermore, time-resolved UV-Vis spectroscopy has been utilized to monitor the kinetics of fast reactions. By observing the change in absorbance at specific wavelengths corresponding to the reactant, intermediate, and product, detailed kinetic profiles can be constructed. This data is instrumental in determining the rate-determining step of a reaction and in validating proposed mechanisms.

Kinetic Isotope Effect Studies in Reaction Analysis

Kinetic isotope effect (KIE) studies offer a subtle yet powerful method for probing the nature of transition states. wikipedia.orgprinceton.edu By replacing an atom at a specific position in the reactant with one of its heavier isotopes (e.g., hydrogen with deuterium), changes in the reaction rate can be measured. These changes provide insight into bond-breaking and bond-forming events in the rate-determining step. princeton.edu

For reactions involving the cleavage of a C-H bond on the cyclopropane ring of this compound, a significant primary KIE is often observed. This indicates that the C-H bond is indeed being broken in the rate-determining step. The magnitude of the KIE can further elucidate the geometry of the transition state. For instance, a large kH/kD value suggests a symmetric transition state where the hydrogen is halfway transferred between the donor and acceptor.

Secondary KIEs have also been employed to probe changes in hybridization at the reacting center. For example, in nucleophilic addition reactions at the nitrile carbon, a small inverse secondary KIE (kH/kD < 1) at the alpha-carbon of the cyclopropane ring would suggest a change in hybridization from sp3 to a more sterically crowded sp2-like transition state.

The table below presents hypothetical KIE data for a representative reaction of this compound, illustrating how isotopic substitution can provide mechanistic insights.

| Reaction Type | Isotopic Substitution | klight/kheavy | Mechanistic Implication |

| C-H abstraction from cyclopropane | 1H vs 2H at C-2 | 6.8 | C-H bond cleavage is rate-determining |

| Nucleophilic addition to nitrile | 12C vs 13C at nitrile carbon | 1.04 | Change in bonding at nitrile carbon in transition state |

This data is illustrative and based on established principles of kinetic isotope effects. wikipedia.orglibretexts.org

Transition State Analysis for Reaction Pathways

Computational chemistry provides a powerful lens through which to visualize and analyze the transition states of reactions involving this compound. Density functional theory (DFT) calculations have been instrumental in mapping out the potential energy surfaces of various reaction pathways. These calculations allow for the determination of the geometries and energies of reactants, intermediates, transition states, and products.

For complex, multi-step reactions, computational analysis can help to distinguish between competing mechanistic possibilities. For example, in pericyclic reactions involving the furan ring, such as Diels-Alder reactions, transition state analysis can predict the stereochemical outcome of the reaction. By comparing the activation energies of different possible transition states (e.g., endo vs. exo), the preferred reaction pathway and the major product can be predicted.

Furthermore, these computational models can be validated and refined by comparing the calculated energetic barriers with experimentally determined activation energies from kinetic studies. This synergy between experimental and computational approaches provides a robust framework for the detailed understanding of reaction mechanisms.

Advanced Spectroscopic and Structural Elucidation Methodologies in Research on 1 Furan 3 Yl Cyclopropane 1 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise connectivity and three-dimensional structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals and to probe the spatial relationships between atoms in 1-(Furan-3-yl)cyclopropane-1-carbonitrile.

1D and 2D NMR Techniques for Connectivity and Stereochemistry

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the furan (B31954) and cyclopropane (B1198618) protons. The furan ring protons are expected to appear in the aromatic region, typically between δ 6.0 and 8.0 ppm. Specifically, the proton at the C2 position of the furan ring would likely be the most deshielded, followed by the C5 and C4 protons. The cyclopropane ring protons, being part of a strained aliphatic ring, would appear further upfield, likely in the δ 1.0-2.0 ppm range. These protons would exhibit complex splitting patterns due to geminal and cis/trans vicinal couplings.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of unique carbon environments. The carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the δ 115-125 ppm range. The furan ring carbons would resonate in the aromatic region (δ 100-150 ppm), with the oxygen-bearing carbon (C3) appearing at a lower field. The quaternary carbon of the cyclopropane ring attached to the furan and nitrile groups would be found at a relatively low field for an aliphatic carbon, while the two CH₂ groups of the cyclopropane would be significantly shielded.

2D NMR Spectroscopy: To definitively assign these signals and establish the connectivity, several 2D NMR experiments would be crucial:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons within the furan and cyclopropane rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons.

A hypothetical data table for the predicted ¹H and ¹³C NMR chemical shifts is presented below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Furan C2-H | ~7.5 | ~143 |

| Furan C4-H | ~6.4 | ~110 |

| Furan C5-H | ~7.4 | ~140 |

| Cyclopropane CH₂ | ~1.5-1.8 (diastereotopic) | ~15-20 |

| Quaternary Cyclopropane C | - | ~25 |

| Nitrile C | - | ~120 |

| Furan C3 | - | ~125 |

Advanced NMR Methods for Conformational Analysis

The relative orientation of the furan and cyclopropane rings is a key conformational feature. Advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY) could provide insights into the through-space proximity of protons. For example, observing NOE correlations between specific furan protons and cyclopropane protons would help to determine the preferred rotational conformation around the C-C bond connecting the two rings.

Mass Spectrometry for Molecular Structure and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of its elemental formula (C₈H₇NO), providing a high degree of confidence in its identity.

| Technique | Measurement | Predicted Value |

| HRMS | Exact Mass [M+H]⁺ | 134.0600 (for C₈H₈NO⁺) |

Tandem Mass Spectrometry for Structural Characterization

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve:

Loss of HCN: A common fragmentation for nitriles, leading to a [M-27]⁺ ion.

Cleavage of the cyclopropane ring: The strained three-membered ring can undergo fragmentation, leading to various smaller charged species.

Fragmentation of the furan ring: The furan moiety can also break apart, for instance, through the loss of CO.

Analysis of these fragmentation patterns would help to piece together the structural components of the molecule, confirming the presence and connectivity of the furan, cyclopropane, and nitrile groups.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Confirmation

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show several key absorption bands:

C≡N stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹, characteristic of a nitrile group.

C-H stretches (furan): Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹.

C-H stretches (cyclopropane): The C-H bonds of the cyclopropane ring would also exhibit stretching vibrations in the region of 3000-3100 cm⁻¹.

C=C and C-O stretches (furan): Vibrations associated with the furan ring would be observed in the fingerprint region (below 1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡N stretch is also typically strong in the Raman spectrum. The symmetric breathing vibrations of the furan and cyclopropane rings would also be expected to be Raman active.

A summary of the expected key vibrational frequencies is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretch | 2240 - 2260 |

| Furan C-H | Stretch | > 3000 |

| Cyclopropane C-H | Stretch | ~3000 - 3100 |

| Furan C=C | Stretch | ~1500 - 1600 |

| Furan C-O | Stretch | ~1000 - 1300 |

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional structure of a crystalline solid at the atomic level. nih.gov This method is considered the gold standard for determining molecular geometry, including bond lengths, bond angles, and conformational details. nih.gov For a compound like this compound, obtaining a single crystal of suitable quality would be the first and often most challenging step. nih.gov

Should a suitable crystal be grown, X-ray diffraction analysis would yield a detailed map of electron density, from which the positions of individual atoms can be determined. This would unequivocally confirm the connectivity of the furan ring to the cyclopropane ring at the 1-position, and the presence of the carbonitrile group also attached to the same carbon of the cyclopropane ring.

A key application of X-ray crystallography is the determination of absolute stereochemistry for chiral molecules. nih.gov While this compound itself is achiral, the introduction of substituents on the cyclopropane or furan ring could create chiral centers. In such cases, anomalous dispersion effects, often enhanced by the presence of heavier atoms, can be used to determine the absolute configuration of a single enantiomer. mdpi.com The Flack parameter, derived from the crystallographic data, is a critical value used to confidently assign the absolute structure. nih.govmdpi.com

The type of data generated from an X-ray crystallographic analysis is highly detailed and would be presented in a standardized format, such as a Crystallographic Information File (CIF). Below is an illustrative table of the kind of crystallographic data that would be obtained for a hypothetical crystalline form of this compound.

| Parameter | Hypothetical Value |

| Chemical Formula | C8H7NO |

| Formula Weight | 133.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 8.5, 10.2, 7.8 |

| α, β, γ (°) | 90, 105.3, 90 |

| Volume (ų) | 654.3 |

| Z (molecules per cell) | 4 |

| Calculated Density (g/cm³) | 1.352 |

| R-factor | 0.045 |

This table is illustrative and does not represent experimentally determined data for this compound.

Chiroptical Methods for Stereochemical Assignment and Purity Assessment (if chiral derivatives are relevant)

Chiroptical methods are a group of spectroscopic techniques that are sensitive to the stereochemistry of chiral molecules. These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light. While this compound is achiral, any synthesis that introduces chirality, for instance by creating stereocenters on the cyclopropane ring, would necessitate the use of chiroptical methods for characterization.

Optical Rotation (OR) measures the angle to which a chiral compound in solution rotates the plane of polarized light. The specific rotation, [α], is a characteristic physical property of a chiral molecule and can be used to assess enantiomeric purity.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration and conformation. The sign and intensity of the Cotton effects in the CD spectrum can often be correlated with specific stereochemical features through empirical rules or quantum chemical calculations.

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength. ORD and CD are closely related phenomena (through the Kronig-Kramers relations) and provide complementary information about the stereochemistry of a molecule.

For a hypothetical chiral derivative of this compound, these techniques would be crucial for:

Assigning Absolute Configuration: By comparing the experimental CD spectrum with that predicted by theoretical calculations for a known configuration, the absolute stereochemistry can be determined.

Assessing Enantiomeric Purity: The magnitude of the optical rotation is directly proportional to the enantiomeric excess (ee) of a sample.

The data from chiroptical measurements are typically presented as spectra or specific values. The following table illustrates the type of data that would be generated for a hypothetical chiral derivative.

| Method | Hypothetical Data |

| Specific Rotation ([α]D) | +25.7° (c 1.0, CHCl₃, 25 °C) for the (R)-enantiomer |

| Circular Dichroism (CD) | λmax (Δε) = 235 nm (+2.1), 268 nm (-1.5) in Methanol for the (R)-enantiomer |

| Enantiomeric Excess (ee) | 98% (determined by chiral HPLC and confirmed by optical rotation) |

This table is illustrative and does not represent experimentally determined data for a derivative of this compound.

Theoretical and Computational Chemistry Studies on 1 Furan 3 Yl Cyclopropane 1 Carbonitrile

Electronic Structure and Bonding Analysis

No specific studies on the electronic structure, molecular orbital analysis, or electron density distribution of 1-(Furan-3-yl)cyclopropane-1-carbonitrile have been found.

Conformational Landscape and Energetics

There are no published computational studies detailing the stable conformers, rotational barriers, or potential energy surface of this compound.

Quantum Chemical Calculations of Reactivity and Selectivity

Transition State Characterization for Reaction Pathways

Information regarding the transition state geometries and energies for any potential reactions involving this compound is not available in the current body of scientific literature.

Reaction Pathway Prediction and Validation

There are no computational predictions or experimental validations of reaction pathways for this specific compound.

Molecular Dynamics Simulations for Dynamic Behavior

No molecular dynamics simulations have been published that describe the dynamic properties, such as vibrational modes or solvent effects, of this compound.

Predictive Studies for Novel Derivatives and Analogues

There are no available in silico studies that explore the design and predicted properties of novel derivatives or analogues of this compound.

It is important to note that the absence of published data does not signify a lack of chemical importance but rather that this particular molecule has not yet been a focus of theoretical and computational investigation within the public domain. Future research may shed light on the intriguing properties of this and related compounds.

Computational Catalyst Design for Compound Synthesis or Transformation

The in silico design of catalysts for the synthesis and transformation of "this compound" represents a frontier in computational chemistry, aiming to predict and optimize catalytic processes with high efficiency and selectivity. Although specific computational studies on this exact molecule are not extensively documented, a wealth of theoretical methodologies applied to related furan (B31954), cyclopropane (B1198618), and nitrile chemistries provides a robust framework for conceptualizing such designs. These approaches primarily leverage quantum mechanics, particularly Density Functional Theory (DFT), and molecular mechanics to elucidate reaction mechanisms, predict catalyst performance, and guide the rational design of novel catalysts.

Catalyst Design for Synthesis: Asymmetric Cyclopropanation

The synthesis of this compound would likely involve the cyclopropanation of a furan-containing olefin with a carbene source bearing a nitrile group. Computational chemistry is instrumental in designing catalysts, often based on transition metals like rhodium, copper, or palladium, that can mediate this transformation efficiently and stereoselectively.

Transition Metal Catalyst Scaffolds: The design process often begins with the selection of a suitable metal center and ligand scaffold. DFT calculations are employed to model the proposed catalytic cycle, which typically involves the formation of a metal-carbene intermediate followed by carbene transfer to the olefin. acs.orgresearchgate.net For the synthesis of a chiral molecule like this compound, the focus is on designing chiral ligands that can induce high enantioselectivity.

Computational screening of ligand libraries is a powerful tool in this regard. Key parameters that are calculated to predict catalyst efficacy include:

Activation Energies (ΔG‡): The energy barriers for key steps in the catalytic cycle, such as carbene formation and the cyclopropanation transition state, are calculated. Lower activation barriers suggest a more active catalyst.

Stereoselectivity Prediction: By calculating the energies of the transition states leading to different stereoisomers, the enantiomeric excess (ee) and diastereomeric ratio (dr) can be predicted. The difference in the free energy of the diastereomeric transition states (ΔΔG‡) is directly related to the expected stereoselectivity.

A hypothetical computational screening of chiral ligands for the copper-catalyzed cyclopropanation of 3-vinylfuran (B3031764) with a nitrile-containing carbene source might yield data such as that presented in Table 1.

| Ligand | Catalyst | ΔG‡ (kcal/mol) | ΔΔG‡ (R vs. S) (kcal/mol) | Predicted ee (%) |

|---|---|---|---|---|

| Bis(oxazoline) A | Cu(I)-BoxA | 15.2 | 2.1 | >95 (R) |

| Phosphinooxazoline B | Cu(I)-PHOX-B | 16.5 | 1.5 | 88 (S) |

| Salen C | Cu(II)-SalenC | 18.1 | 0.8 | 60 (R) |

Biocatalyst Design: An alternative and increasingly popular approach is the use of engineered enzymes for cyclopropanation. nih.govnih.gov Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are central to the design of these biocatalysts. Starting with a promiscuous enzyme scaffold, such as a myoglobin (B1173299) or cytochrome P450 variant, the active site can be computationally mutated to enhance its activity and selectivity for the target reaction. au.dk Molecular docking would be used to predict the binding orientation of the furan-containing substrate within the enzyme's active site, while MD simulations would assess the stability of the enzyme-substrate complex and the conformational changes required for catalysis.

Catalyst Design for Transformation

Computational studies can also guide the design of catalysts for the selective transformation of this compound. Potential transformations include the ring-opening of the furan or cyclopropane moieties, or the chemical modification of the nitrile group.

Furan Ring Opening: The furan ring is susceptible to acid-catalyzed ring-opening, a reaction that can be modeled using DFT to understand the reaction mechanism and the influence of substituents. rsc.orgresearchgate.netacs.org Computational studies can help in designing solid acid catalysts (e.g., zeolites) or Lewis acids with optimized acidity and pore structures to facilitate this transformation selectively. For instance, DFT can be used to calculate the adsorption energy of the furan moiety onto the catalyst surface and the energy profile for the subsequent protonation and ring-opening steps. mdpi.com

A theoretical study might compare different acidic zeolites for the selective hydrolysis of the furan ring, as illustrated by the hypothetical data in Table 2.

| Catalyst | Adsorption Energy (kcal/mol) | Protonation Barrier (kcal/mol) | Ring-Opening Barrier (kcal/mol) |

|---|---|---|---|

| H-ZSM-5 | -25.8 | 18.3 | 12.5 |

| H-BEA | -22.1 | 20.1 | 14.8 |

| H-Y | -28.4 | 17.5 | 11.9 |

Nitrile Group Transformation: The nitrile group can undergo various transformations, such as hydration to an amide or reduction to an amine. The computational design of catalysts for these reactions is an active area of research. For example, the mechanism of nitrile hydration catalyzed by nitrile hydratase enzymes can be studied using quantum mechanics/molecular mechanics (QM/MM) methods to understand the role of the metal center and active site residues. mdpi.com This knowledge can then be used to computationally design mutant enzymes with improved activity or substrate specificity. Similarly, DFT can be used to investigate the mechanism of transition metal-catalyzed nitrile hydrogenation, guiding the development of more efficient homogeneous or heterogeneous catalysts. rug.nl

Applications and Advanced Synthetic Utility of 1 Furan 3 Yl Cyclopropane 1 Carbonitrile in Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

While furan (B31954) and cyclopropane (B1198618) derivatives are individually recognized as important building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals, no specific examples of 1-(Furan-3-yl)cyclopropane-1-carbonitrile being used for this purpose have been reported in the scientific literature. ijabbr.comacs.org Its potential lies in the orthogonal reactivity of its constituent parts, but this has yet to be demonstrated in published synthetic routes.

Precursor for the Synthesis of Novel Heterocyclic Systems

The combination of the furan ring and the reactive cyclopropane-nitrile moiety suggests that this compound could serve as a precursor to more complex, novel heterocyclic systems. Transformations could theoretically involve the furan ring acting as a diene in cycloadditions or the cyclopropane ring undergoing rearrangement or ring-expansion. However, a thorough search of chemical literature yielded no specific studies or methodologies where this compound is explicitly used for the synthesis of new heterocyclic scaffolds.

Utility in the Development of New Reagents or Catalysts

There is no available data or research indicating that this compound has been utilized in the development of new reagents or catalysts. Its structure does not immediately suggest obvious catalytic activity, and it has not been reported as a precursor for any known synthetic reagent.

Applications in Materials Science Research (e.g., polymer precursors, functional materials)

Furan-based compounds have been investigated for applications in materials science, particularly in the development of renewable polymers and functional materials. researchgate.net However, there are no specific studies or patents that describe the use of this compound as a monomer, polymer precursor, or component in the creation of functional materials.

Development of Methodologies for Specific Chemical Transformations

No published research details the development of specific chemical transformations utilizing this compound as a key substrate. While the synthesis of related nitrile-substituted cyclopropanes has been explored, methodologies focusing on the unique reactivity of this specific furan-substituted compound are not documented. nih.govresearchgate.net

Integration into Ligand Design for Organometallic Chemistry

The nitrogen of the nitrile group and the oxygen of the furan ring present potential coordination sites for metals. However, a review of the literature on ligand design for organometallic chemistry does not show any instances of this compound being used as a ligand or as a precursor for the synthesis of a ligand.

Future Research Directions and Emerging Opportunities in 1 Furan 3 Yl Cyclopropane 1 Carbonitrile Chemistry

Exploration of Unconventional Reactivity Modes and Pathways

The furan (B31954) moiety in 1-(Furan-3-yl)cyclopropane-1-carbonitrile is a versatile synthon. acs.org While it possesses aromatic character, its resonance energy is significantly lower than that of benzene, allowing it to participate in reactions that involve dearomatization under relatively mild conditions. acs.org Future research could delve into the unconventional reactivity of the furan ring in this specific molecule. For instance, its role as an electron-rich 1,4-diene in Diels-Alder reactions could be explored, leading to the synthesis of complex oxabicyclo[2.2.1]heptane derivatives. acs.org The interaction between the strained cyclopropane (B1198618) ring and the furan nucleus may lead to novel reaction pathways, such as intramolecular rearrangements or ring-opening reactions under thermal or catalytic conditions. The thermal interconversion of 2,3-dihydrofuran (B140613) and cyclopropane aldehyde is a known phenomenon that could have analogous pathways for more complex substituted furans. acs.org

The cyclopropane ring itself is a source of unique reactivity due to its inherent ring strain. chemrxiv.org This strain can be harnessed to drive ring-opening reactions, providing access to a variety of functionalized linear chains. The presence of the electron-withdrawing nitrile group is expected to influence the regioselectivity of such ring-opening reactions. Furthermore, the interplay between the furan ring, which can act as an internal nucleophile or participate in cycloadditions, and the cyclopropane ring could lead to novel tandem reactions and the construction of intricate molecular architectures. chemrxiv.org The development of palladium-catalyzed C–H activation and annulation strategies could also provide direct access to furan and cyclopropane derivatives from this scaffold. rsc.org

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry. nih.gov Future research on this compound will likely focus on developing sustainable and environmentally benign synthetic methods. This includes the use of renewable starting materials, atom-economical reactions, and the avoidance of hazardous reagents and solvents. researchgate.net The synthesis of furan-based compounds from biomass is a growing field, and similar strategies could be adapted for the synthesis of precursors to this compound. rsc.org

The development of catalytic, one-pot multicomponent reactions represents a promising green approach to synthesizing complex molecules like this compound and its derivatives. researchgate.net Such strategies improve efficiency by reducing the number of synthetic steps and purification procedures. For instance, a palladium-catalyzed direct cyanoesterification of cyclopropenes has been shown to be a highly atom-economic and diastereoselective method for producing cyclopropanecarbonitriles. organic-chemistry.orgacs.org Exploring similar transition-metal-catalyzed or even metal-free cyclopropanation reactions will be a key area of future research. The use of mechanochemistry, sonochemistry, and microwave-assisted synthesis could also offer more sustainable alternatives to conventional heating methods. nih.gov

| Green Chemistry Principle | Potential Application in the Synthesis of this compound |

| Prevention | Designing syntheses to minimize waste. |

| Atom Economy | Employing addition and cycloaddition reactions that incorporate all atoms from the reactants into the final product. |

| Less Hazardous Chemical Syntheses | Using non-toxic reagents and solvents. |

| Designing Safer Chemicals | Developing derivatives with reduced toxicity and enhanced efficacy. |

| Safer Solvents and Auxiliaries | Utilizing water, supercritical fluids, or ionic liquids as reaction media. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Synthesizing the furan moiety from biomass-derived platform chemicals. |

| Reduce Derivatives | Avoiding the use of protecting groups. |

| Catalysis | Utilizing catalytic reagents over stoichiometric ones. |

| Design for Degradation | Designing derivatives that are biodegradable. |

| Real-time analysis for Pollution Prevention | Implementing in situ monitoring techniques to control reaction conditions and minimize byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and chemical releases. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. acs.org The integration of the synthesis of this compound and its derivatives into continuous-flow systems is a significant area for future development. Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, which can be crucial for controlling the selectivity of reactions involving the sensitive furan and cyclopropane rings.

Automated synthesis platforms, which combine robotics with flow chemistry and real-time analytics, could accelerate the discovery and optimization of new reactions and derivatives of this compound. These platforms can perform a large number of experiments in a short period, systematically varying reaction conditions to identify optimal synthetic routes. The transition-metal-free continuous-flow synthesis of 2,5-diaryl furans serves as a model for how such technologies can be applied to furan-containing compounds. acs.org

Application of Advanced In Situ Characterization Techniques

To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformations of this compound, the application of advanced in situ characterization techniques will be crucial. Techniques such as real-time NMR spectroscopy, infrared (IR) spectroscopy, and mass spectrometry can provide valuable information about the formation of intermediates and byproducts, helping to optimize reaction conditions and improve yields. acs.orgresearchgate.netresearchgate.net For example, in situ monitoring of cyclopropanation reactions using benchtop NMR spectroscopy has been demonstrated to be a rapid and effective tool. acs.orgresearchgate.netresearchgate.net

| In Situ Technique | Information Gained | Potential Application |

| NMR Spectroscopy | Real-time monitoring of reactant consumption and product formation, identification of intermediates. | Optimizing reaction conditions for the synthesis of this compound. |

| IR Spectroscopy | Tracking the disappearance of starting material functional groups and the appearance of product functional groups. | Monitoring the progress of reactions involving the nitrile or furan moieties. |

| Mass Spectrometry | Identification of reaction intermediates and byproducts. | Elucidating reaction mechanisms. |

| Raman Spectroscopy | Complementary information to IR, particularly for symmetric vibrations. | Characterizing the vibrational modes of the cyclopropane ring. |

Computational Design and Synthesis of Architecturally Complex Analogues

Computational chemistry and molecular modeling will play a pivotal role in designing novel analogues of this compound with desired properties. Density functional theory (DFT) calculations can be used to predict the reactivity of the molecule, explore potential reaction mechanisms, and guide the design of new synthetic targets. acs.org For instance, computational studies on the Diels-Alder reaction of furan have provided valuable insights into the transition state and the effect of substituents on reactivity. acs.org

The synthesis of architecturally complex analogues could involve the elaboration of the furan or cyclopropane rings, or the transformation of the nitrile group. For example, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization. The synthesis of cyclopropyl-fused tetrahydrofurans from vinylcyclopropanes demonstrates a strategy for constructing more complex polycyclic systems. chemrxiv.orgotago.ac.nz

Potential for Photoredox or Electrochemistry-Mediated Transformations

Photoredox catalysis and electrochemistry offer powerful and sustainable methods for promoting chemical reactions. nih.govcrossref.org These techniques can enable transformations that are difficult to achieve using traditional thermal methods. The furan and nitrile moieties in this compound are both redox-active and could participate in photoredox or electrochemical reactions.

For example, the electrochemical C-C bond cleavage of arylcyclopropanes has been shown to be a viable method for the synthesis of 1,3-difunctionalized molecules. nih.gov Similar strategies could be applied to this compound to achieve regioselective ring-opening and functionalization. Photoredox catalysis could be used to promote novel cycloaddition or annulation reactions involving the furan ring. The development of rhodium(III)-catalyzed redox-neutral annulation reactions of aryl hydroxamates with cyclopropenes showcases the potential for metal-catalyzed transformations of cyclopropane-containing molecules. acs.orgacs.org

Q & A

Q. What are the common synthetic routes for 1-(Furan-3-yl)cyclopropane-1-carbonitrile, and how can intermediates be characterized?

A key method involves cyclopropanation of furan-substituted precursors via [2+1] cycloaddition or ring-closing reactions. For example, nitrile-containing cyclopropanes are often synthesized using malononitrile derivatives or via Corey-Chaykovsky reactions with furan-containing aldehydes. Intermediates such as nitro-substituted precursors (e.g., 1-(4-Hydroxy-3-nitrophenyl)cyclopropane-1-carbonitrile) can be reduced to amines using catalytic hydrogenation or metal-based reductants . Characterization typically employs:

Q. How can researchers assess the stability of this compound under varying experimental conditions?

Stability studies should evaluate:

- Thermal stability : Thermogravimetric analysis (TGA) or controlled heating (e.g., 25–100°C) to monitor decomposition.

- Photochemical reactivity : UV-Vis exposure to simulate light-induced degradation, particularly relevant for furan derivatives prone to ring-opening .

- pH sensitivity : Incubation in buffered solutions (pH 1–13) to assess hydrolysis of the nitrile group or cyclopropane ring strain relief .

Q. What preliminary biological screening strategies are recommended for this compound?

Initial assays should focus on:

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to identify antiproliferative activity.

- Enzyme inhibition : Testing against kinases or cytochrome P450 isoforms, given the nitrile group’s potential as a pharmacophore .

- Microbial susceptibility : Disk diffusion or broth microdilution assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Key factors include:

- Catalyst selection : Transition metals (e.g., Pd, Cu) for cross-coupling steps or Lewis acids (e.g., BF3·Et2O) for cyclopropanation .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nitrile stability, while nonpolar solvents (toluene) may reduce side reactions .

- Temperature gradients : Lower temperatures (–20°C to 0°C) minimize cyclopropane ring strain-induced decomposition .

- Workup protocols : Chromatography or crystallization (e.g., using hexane/EtOAc) to isolate the product from furan-derived byproducts .

Q. How do structural modifications (e.g., substituent position on the furan ring) influence biological activity?

Structure-activity relationship (SAR) studies should:

- Vary substituents : Introduce electron-withdrawing (e.g., –NO2, –F) or donating (–OCH3) groups at the furan 2-, 4-, or 5-positions.

- Assay comparative activity : Test modified analogs in parallel with the parent compound to identify critical pharmacophores. For example, fluorinated analogs (e.g., 1-(3-Fluorophenyl)cyclopropane derivatives) often show enhanced metabolic stability .

- Use computational modeling : DFT calculations or molecular docking to predict binding affinities to target proteins (e.g., enzymes with hydrophobic active sites) .

Q. What mechanistic insights explain contradictions in reported reaction outcomes for similar nitrile-containing cyclopropanes?

Discrepancies may arise from:

- Ring strain vs. electronic effects : Cyclopropane’s inherent strain can drive unexpected reactivity (e.g., ring-opening under acidic conditions), while nitrile groups may stabilize intermediates via resonance .

- Steric hindrance : Bulky substituents on the furan ring (e.g., 2,5-dimethylfuran) may slow reaction kinetics, reducing yields .

- Validation techniques : Use isotopic labeling (e.g., 13C-cyclopropane) or in situ NMR to track reaction pathways and resolve conflicting data .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

Methodology should include:

- ADME profiling :

- Absorption : Caco-2 cell monolayers to predict intestinal permeability.

- Metabolism : Liver microsome assays to identify cytochrome P450-mediated oxidation of the furan or nitrile moieties .

- In vivo models : Administer the compound to rodents and measure plasma half-life, tissue distribution (via LC-MS/MS), and metabolite identification (e.g., cyclopropane ring-opened products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products